An In-Depth Technical Guide to Amino-PEG20-acid: Properties, Protocols, and Applications
An In-Depth Technical Guide to Amino-PEG20-acid: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of Amino-PEG20-acid, a heterobifunctional linker crucial in bioconjugation, drug delivery, and surface modification.
Core Properties of Amino-PEG20-acid
Amino-PEG20-acid is a polyethylene glycol (PEG) derivative characterized by a terminal primary amine group (-NH₂) and a terminal carboxylic acid group (-COOH), separated by a 20-unit PEG spacer. This unique structure imparts valuable properties for advanced biomedical and research applications. The hydrophilic PEG chain enhances the solubility of conjugated molecules in aqueous media, while the terminal reactive groups allow for the covalent linkage of two different entities.[1][2]
Physicochemical Characteristics
Precise quantitative data for Amino-PEG20-acid, such as pKa values and specific solubility limits, are not extensively available in public literature. The provided data is based on information from suppliers and the general properties of similar PEG linkers.
| Property | Value | Source(s) |
| Molecular Formula | C₄₃H₈₇NO₂₂ | [3] |
| Molecular Weight | ~970.15 g/mol | [3] |
| Appearance | White to off-white solid or viscous oil | |
| Purity | Typically ≥95% | [4] |
| Solubility | Soluble in water and many organic solvents (e.g., DMF, DMSO) | |
| Storage | Recommended at -20°C for long-term stability |
Structural and Reactive Properties
The key feature of Amino-PEG20-acid is its heterobifunctional nature, which allows for sequential or orthogonal conjugation strategies.
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Amino Group (-NH₂): The primary amine is nucleophilic and readily reacts with electrophiles such as activated esters (e.g., NHS esters), isothiocyanates, and aldehydes. This reaction is typically performed in slightly basic conditions (pH 7.2-8.5) to ensure the amine is deprotonated and thus more reactive.
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Carboxylic Acid Group (-COOH): The terminal carboxyl group can be activated to react with nucleophiles, most commonly primary amines, to form stable amide bonds. This activation is typically achieved using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive such as NHS (N-hydroxysuccinimide) to increase efficiency and stability of the reactive intermediate.
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PEG Spacer: The 20-unit polyethylene glycol chain provides a flexible, hydrophilic spacer arm. This spacer can improve the solubility and reduce the immunogenicity of the resulting conjugate. It also provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.
Key Applications and Signaling Pathways
Amino-PEG20-acid is a versatile tool in several areas of research and drug development.
Antibody-Drug Conjugates (ADCs)
In ADC development, Amino-PEG20-acid can be used to link a cytotoxic payload to a monoclonal antibody. The linker's properties, such as its hydrophilicity, can improve the pharmacokinetic profile of the ADC.
PROTACs (Proteolysis Targeting Chimeras)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. Amino-PEG20-acid is an ideal linker for connecting the target protein-binding ligand and the E3 ligase-binding ligand, with the PEG chain influencing the solubility and cellular permeability of the PROTAC.
Surface and Nanoparticle Modification
The functional groups of Amino-PEG20-acid allow for the surface modification of materials and nanoparticles. For example, it can be used to attach biomolecules to the surface of gold nanoparticles or to passivate surfaces to reduce non-specific protein binding.
Experimental Protocols
The following are generalized protocols for the use of Amino-PEG20-acid. Researchers should optimize these protocols for their specific applications.
Amide Bond Formation via EDC/NHS Chemistry (Carboxyl Group Reaction)
This protocol describes the conjugation of the carboxylic acid terminus of Amino-PEG20-acid to a primary amine-containing molecule (e.g., a protein).
Materials:
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Amino-PEG20-acid
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Amine-containing molecule
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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NHS (N-hydroxysuccinimide) or Sulfo-NHS
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Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
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Coupling Buffer (e.g., PBS, pH 7.2-7.5)
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Quenching solution (e.g., hydroxylamine or Tris buffer)
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Desalting column
Procedure:
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Activation of Carboxylic Acid:
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Dissolve Amino-PEG20-acid in Activation Buffer.
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Add a molar excess of EDC and NHS (typically 2-5 fold excess of each).
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Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.
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Conjugation to Amine:
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Add the activated Amino-PEG20-acid solution to the amine-containing molecule dissolved in Coupling Buffer.
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Incubate for 2 hours at room temperature or overnight at 4°C.
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Quenching:
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Add quenching solution to stop the reaction by reacting with any remaining NHS esters.
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Purification:
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Remove unreacted reagents and byproducts using a desalting column or dialysis.
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NHS Ester Reaction (Amine Group Reaction)
This protocol describes the conjugation of the amine terminus of Amino-PEG20-acid to an NHS ester-activated molecule.
Materials:
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Amino-PEG20-acid
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NHS ester-activated molecule
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Reaction Buffer (e.g., PBS or borate buffer, pH 7.2-8.5)
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Anhydrous DMSO or DMF
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Quenching solution (e.g., Tris or glycine)
Procedure:
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Preparation:
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Dissolve the NHS ester-activated molecule in anhydrous DMSO or DMF immediately before use.
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Dissolve Amino-PEG20-acid in the Reaction Buffer.
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Conjugation:
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Add the dissolved NHS ester to the Amino-PEG20-acid solution. A molar excess of the NHS ester may be required.
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Incubate for 30-60 minutes at room temperature or 2 hours on ice.
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Quenching:
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Add quenching solution to stop the reaction.
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Purification:
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Purify the conjugate using appropriate chromatography techniques (e.g., size exclusion or reverse phase).
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Mandatory Visualizations
General PROTAC Synthesis Workflow
This diagram illustrates a generalized workflow for synthesizing a PROTAC using Amino-PEG20-acid as the linker.
